molecular formula C11H20N4 B13248922 N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine

Cat. No.: B13248922
M. Wt: 208.30 g/mol
InChI Key: TUBPCNUQSQTPNE-UHFFFAOYSA-N
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Description

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine is a compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.

    Substitution: Both the imidazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings .

Scientific Research Applications

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, while the piperidine ring can interact with various receptors. These interactions can modulate biological pathways and lead to specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-Imidazol-1-yl)ethyl]-1-methylpiperidin-4-amine is unique due to its specific combination of imidazole and piperidine rings, which allows it to interact with a wide range of molecular targets.

Properties

Molecular Formula

C11H20N4

Molecular Weight

208.30 g/mol

IUPAC Name

N-(2-imidazol-1-ylethyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H20N4/c1-14-6-2-11(3-7-14)13-5-9-15-8-4-12-10-15/h4,8,10-11,13H,2-3,5-7,9H2,1H3

InChI Key

TUBPCNUQSQTPNE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCCN2C=CN=C2

Origin of Product

United States

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